molecular formula C4H7NO4 B1594876 Methyl 3-nitropropanoate CAS No. 20497-95-4

Methyl 3-nitropropanoate

Cat. No. B1594876
CAS RN: 20497-95-4
M. Wt: 133.1 g/mol
InChI Key: PVOVDKWDSQCJAA-UHFFFAOYSA-N
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Description

Methyl 3-nitropropanoate is a chemical compound with the CAS Number: 20497-95-4 . It has a molecular weight of 133.1 .


Synthesis Analysis

Methyl 3-nitropropanoate can be synthesized through a derivatization reaction of 3-nitropropionic acid in sugarcane . This process uses the acetyl chloride-methanol process, where hydrochloric acid - methanol obtained by the reaction of acetyl chloride with methanol is used to carry out the reaction .


Molecular Structure Analysis

The Inchi Code for Methyl 3-nitropropanoate is 1S/C4H7NO4/c1-9-4 (6)2-3-5 (7)8/h2-3H2,1H3 .


Chemical Reactions Analysis

Methyl 3-nitropropanoate is involved in a three-component nitro-Mannich/lactamization cascade with in situ formed acyclic imines for the direct preparation of pyrrolidinone derivatives . This reaction is broad in scope and highly diastereoselective .

Scientific Research Applications

Nitro-Mannich/Lactamization Cascades

Methyl 3-nitropropanoate is utilized in nitro-Mannich/lactamization cascades with acyclic imines for the stereoselective synthesis of pyrrolidinone derivatives. This process is noted for its broad scope, high diastereoselectivity, and can be extended to cyclic imines for forming polycyclic pyrrolidinone derivatives (Pelletier, Ray, & Dixon, 2009).

Deprotonation and Alkylation

Research has shown that Methyl 3-nitropropanoate can be doubly deprotonated and then subjected to alkylation, showcasing its role in creating complex organic molecules. This process emphasizes the use of cosolvents like DMPU for effective results and illustrates the compound's utility in synthesizing methyl α,α-dialkyl-β-nitropropanoate and other derivatives through double alkylation (Seebach, Henning, & Mukhopadhyay, 1982).

Photopolymerization

Methyl 3-nitropropanoate is explored for its potential in nitroxide-mediated photopolymerization. The development of an alkoxyamine derivative from methyl 3-nitropropanoate, which decomposes under UV irradiation to generate radicals, highlights its application in initiating polymerization processes (Guillaneuf et al., 2010).

Enantioselective Catalysis

Its role in enantioselective catalysis is significant, particularly in the conjugate addition of diethylzinc to activated nitroolefin derivatives, leading to the synthesis of β2-homoamino acids. This showcases its application in creating chiral building blocks for pharmaceuticals (Rimkus & Sewald, 2003).

Lewis Acid-Catalyzed Reactions

The compound is used in Lewis acid-catalyzed reactions for the ring-opening of cyclopropanes with amine nucleophiles, illustrating its utility in synthesizing complex amine derivatives (Lifchits & Charette, 2008).

Metal-Free Oxidative Decarboxylation

A metal-free method for generating methyl radicals from methyl 3-nitropropanoate has been developed, offering an efficient approach to synthesizing methylated phenanthridines and isoquinolines. This innovative technique broadens the scope of reactions possible without the need for metal catalysts (Lu et al., 2018).

Safety And Hazards

Methyl 3-nitropropanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Nitronate monooxygenases (NMOs), which act on nitroalkanes like Methyl 3-nitropropanoate, have applications in organic synthesis, biocatalysts, and bioremediation . This suggests potential future directions for the use of Methyl 3-nitropropanoate in these areas .

properties

IUPAC Name

methyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVDKWDSQCJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338238
Record name Methyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-nitropropanoate

CAS RN

20497-95-4
Record name Methyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-nitropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
D Seebach, R Henning… - Chemische Berichte, 1982 - Wiley Online Library
… When methyl 3-nitropropanoate was treated with two equivalents of this base in tetrahydrofuran (THF) at -76"C, an immediate precipitation of a solid ensued, and subsequent addition of …
AK Beck, RE Marti, D Seebach - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
(1; X = OMe) [ 20497‐95‐4 ] C 4 H 7 NO 4 (MW 133.12) InChI = 1S/C4H7NO4/c1‐9‐4(6)2‐3‐5(7)8/h2‐3H2,1H3 InChIKey = PVOVDKWDSQCJAA‐UHFFFAOYSA‐N (2; X = OH) [ 504‐…
Number of citations: 3 onlinelibrary.wiley.com
SMC Pelletier, PC Ray, DJ Dixon - 2009 - ACS Publications
… -Mannich/lactamization cascade of methyl-3-nitropropanoate 3 with acyclic and cyclic imines … /lactamization reaction cascade of methyl 3-nitropropanoate with cyclic and acyclic imines …
Number of citations: 66 pubs.acs.org
SU Pandya, RS Dickins, D Parker - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… -aldol reaction between α-ketocarboxylates and nitromethane under ambient aqueous conditions, leading to the formation of for example, methyl-2-hydroxy-2-methyl-3-nitropropanoate …
Number of citations: 21 pubs.rsc.org
SH Wang, GR Tian, J Ma - Synthetic communications, 2006 - Taylor & Francis
… The methyl 3‐nitropropanoate was prepared according to the literature.Citation4 1 H NMR and 13 C NMR spectra were recorded on a Bruker AV 300 spectrometer. EI‐MS spectra (70 …
Number of citations: 10 www.tandfonline.com
S Pelletier, S Pelletier - 2011 - ora.ox.ac.uk
… An efficient diastereoselective nitro-Mannich/lactamisation reaction cascade of methyl 3nitropropanoate 7 with cyclic and acyclic imines for the direct preparation of monocyclic 8 and …
Number of citations: 1 ora.ox.ac.uk
L Bianchi, E Ballerini, M Curini, D Lanari… - ACS Sustainable …, 2015 - ACS Publications
… catalyzed the diasteroselective nitro-mannich/lactamization cascade reaction between the imine formed from aldehydes 1a–g and amines 2a–b with methyl 3-nitropropanoate 3. The …
Number of citations: 35 pubs.acs.org
SMC Pelletier, PC Ray, DJ Dixon - Organic letters, 2011 - ACS Publications
… an alternative route in which the methyl 3-nitropropanoate was C-alkylated prior to the nitro-… in one scaleable step from the parent methyl 3-nitropropanoate 1a. With 1b in hand, a range …
Number of citations: 32 pubs.acs.org
AK Beck, R Dahinden… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
… Handling, Storage, and Precautions: as for the 3‐nitropropanoic acid derivatives (see Methyl 3-Nitropropanoate ). …
Number of citations: 2 onlinelibrary.wiley.com
J Ma, SH Wang, YB Yin - Synthetic Communications, 2011 - Taylor & Francis
… It is feasible that methyl 3-nitropropanoate acts as starting material just because of the simultaneous behavior of the nitro group as an electron-withdrawing group and a good leaving …
Number of citations: 1 www.tandfonline.com

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